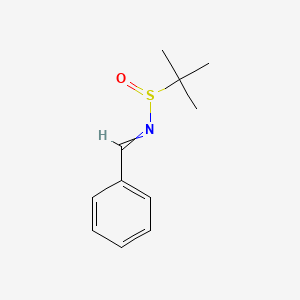
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
Vue d'ensemble
Description
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is an organic compound that features a sulfoxide functional group attached to a benzylideneamino moiety and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of benzylideneamine with tert-butyl sulfoxide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzylideneamino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields the corresponding sulfone, while reduction produces the sulfide.
Applications De Recherche Scientifique
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the benzylideneamino moiety can engage in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide include:
Benzylideneamino sulfoxides: Compounds with similar structures but different substituents on the sulfoxide or benzylideneamino groups.
tert-Butyl sulfoxides: Compounds with the tert-butyl group attached to the sulfoxide but lacking the benzylideneamino moiety.
Uniqueness
The presence of both the benzylideneamino and tert-butyl sulfoxide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
N-benzylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
KHEXSXPVKHWNOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)



![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
![1,3-Propanediol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8525607.png)

![1H-Purin-6-amine, 8-[(3,4,5-trimethoxyphenyl)thio]-](/img/structure/B8525616.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propylamine](/img/structure/B8525638.png)



